molecular formula C19H19N3O2S B2438766 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide CAS No. 450371-66-1

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide

Cat. No. B2438766
CAS RN: 450371-66-1
M. Wt: 353.44
InChI Key: DYNVTCBSBBHREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide” is a chemical compound that is part of the quinazolinone class . Quinazolinones are known for their diverse biological activities, including anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl anthranilate with thiophosgene, followed by treatment with sodium ethoxide in ethanol at room temperature . This results in the formation of ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms . The structure of similar compounds has been confirmed by methods such as IR, 1H and 13C NMR spectroscopy, elemental analysis, and single crystal X-ray structure determination .

Scientific Research Applications

  • Antimicrobial Activities :

    • A series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and tested for their antimicrobial activities. Notably, compounds PTQ-03 and ETQ-03 demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as effective antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
  • Anticonvulsant Activities :

    • The same study also explored the anticonvulsant activities of the synthesized derivatives. The compounds PTQ-04 and NTQ-01 exhibited potent anticonvulsant activities, indicating their potential application in the treatment of convulsive disorders. These findings highlight the diverse pharmacological properties of this chemical class and suggest their utility in drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, quinazolinone derivatives have been shown to inhibit myeloperoxidase (MPO), an enzyme that plays a role in host defense but also contributes to inflammatory conditions . These compounds inhibit MPO with IC50 values as low as 100 nM .

properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)21-19(22)25/h1-9H,10-13H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNVTCBSBBHREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide

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